molecular formula C26H29NO6 B11157981 N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

Cat. No.: B11157981
M. Wt: 451.5 g/mol
InChI Key: RWTNURFEKJPARC-UHFFFAOYSA-N
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Description

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyl group, a dimethyl chromenone moiety, and a pentanoic acid side chain, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID typically involves multiple steps, starting from readily available starting materials One common approach is the alkylation of 7-hydroxy-4-methyl coumarin with benzyl bromide in the presence of a base such as potassium carbonateThe final step involves the esterification of the resulting intermediate with pentanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the pentanoic acid side chain can influence its solubility and cellular uptake. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group and the pentanoic acid side chain differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C26H29NO6/c1-5-9-21(25(29)30)27-24(28)17(4)32-22-13-12-19-15(2)20(14-18-10-7-6-8-11-18)26(31)33-23(19)16(22)3/h6-8,10-13,17,21H,5,9,14H2,1-4H3,(H,27,28)(H,29,30)

InChI Key

RWTNURFEKJPARC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C

Origin of Product

United States

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